molecular formula C12H18BFN2O2 B13577513 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

Cat. No.: B13577513
M. Wt: 252.10 g/mol
InChI Key: KBTGEFJYTPZMEN-UHFFFAOYSA-N
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Description

6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom, a methyl group, and a dioxaborolane ring. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves a multi-step process. One common method is a two-step substitution reaction. . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters. The goal is to achieve high throughput while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Catalysts: Palladium-based catalysts are often used in coupling reactions.

    Solvents: Common solvents include tetrahydrofuran and dimethylformamide.

    Temperature and Pressure: Reactions are typically carried out at elevated temperatures and controlled pressures to optimize yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s affinity for carbon, making it a potent nucleophile in various reactions . The boronic acid group allows it to participate in coupling reactions, forming stable carbon-carbon bonds. These properties make it a valuable tool in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine apart from similar compounds is its unique combination of a fluorine atom, a methyl group, and a dioxaborolane ring. This combination enhances its reactivity and stability, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C12H18BFN2O2

Molecular Weight

252.10 g/mol

IUPAC Name

6-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)16-10(7-8)15-5/h6-7H,1-5H3,(H,15,16)

InChI Key

KBTGEFJYTPZMEN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)F)NC

Origin of Product

United States

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